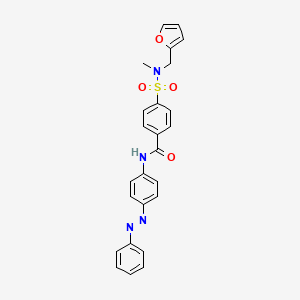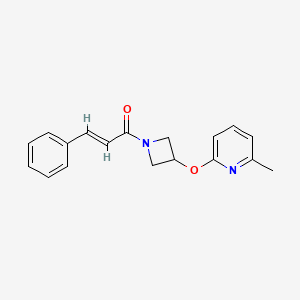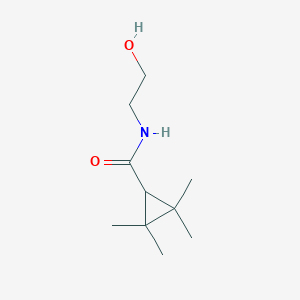![molecular formula C16H10F3NO3 B14128401 2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione CAS No. 128273-51-8](/img/structure/B14128401.png)
2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione is a chemical compound with the molecular formula C16H10F3NO3 and a molecular weight of 321.25 g/mol . This compound is part of the isoindole-1,3-dione family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization . One common method involves the reaction of phthalic anhydride with 4-(trifluoromethoxy)benzylamine under reflux conditions in a suitable solvent such as toluene . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors . For example, it has been shown to modulate the activity of the dopamine receptor D2, which is implicated in various neurological disorders . The compound binds to the receptor’s allosteric site, altering its conformation and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: A simpler analog of isoindole-1,3-dione, commonly used in organic synthesis.
N-Substituted Isoindole-1,3-diones: Compounds with various substituents on the nitrogen atom, which can alter their chemical and biological properties.
Multifunctionalized Isoindole-1,3-diones: Compounds with additional functional groups, offering a broader range of applications.
Uniqueness
2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties . This makes it particularly useful in the development of new materials and pharmaceuticals with enhanced performance .
Eigenschaften
CAS-Nummer |
128273-51-8 |
|---|---|
Molekularformel |
C16H10F3NO3 |
Molekulargewicht |
321.25 g/mol |
IUPAC-Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)23-11-7-5-10(6-8-11)9-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2 |
InChI-Schlüssel |
HQQIAQJBLNHEKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)


![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)





